Technical Whitepaper: Physicochemical Profiling of Epi-galanthamine N-Oxide
Technical Whitepaper: Physicochemical Profiling of Epi-galanthamine N-Oxide
[1]
Executive Summary
Epi-galanthamine N-Oxide (CAS: 366485-18-9) is a critical secondary metabolite and process impurity associated with Galantamine, a reversible acetylcholinesterase (AChE) inhibitor used in Alzheimer’s disease therapy.[1][2] Structurally, it represents a double stereochemical and oxidative modification of the parent drug: epimerization at the C6-hydroxyl position followed by N-oxidation of the tertiary amine.[1]
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and analytical characterization.[1] Understanding this compound is essential for establishing "mass balance" in metabolic studies and defining impurity rejection thresholds in GMP manufacturing.
Molecular Identity and Structural Analysis[3]
Epi-galanthamine N-Oxide possesses a unique tetracyclic benzazepine skeleton. Unlike Galantamine, which has the C6-hydroxyl group in the pseudo-equatorial orientation, the "Epi" variant places this hydroxyl in a pseudo-axial position.[1] The N-oxide moiety introduces a strong dipole, significantly altering the solubility and ionization profile compared to the parent alkaloid.[1]
Chemical Identifiers
| Parameter | Detail |
| Chemical Name | (4aS,6S,8aS)-6-Hydroxy-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepine 11-oxide |
| CAS Number | 366485-18-9 |
| Molecular Formula | C₁₇H₂₁NO₄ |
| Molecular Weight | 303.35 g/mol |
| Stereochemistry | C6-Epimer (S-configuration at C6); N-Oxide |
| SMILES | CN1(CC[C@]23C=CO)[O-] |
Structural Transformation Map
The following diagram illustrates the structural relationship between Galantamine, its epimer, and the N-oxide derivative.[1]
Caption: Structural genesis of Epi-galanthamine N-Oxide via epimerization and oxidative pathways.
Physicochemical Properties[1][2][5][6][7][8][9]
The N-oxidation of the tertiary amine fundamentally shifts the molecule's acid-base behavior and lipophilicity.[1] While Galantamine is a weak base (pKa ~8.[1]2) existing largely as a cation at physiological pH, Epi-galanthamine N-Oxide remains predominantly neutral/zwitterionic, affecting its membrane permeability and retention in Reversed-Phase Chromatography (RPC).[1]
Comparative Property Table
| Property | Epi-galanthamine N-Oxide | Galantamine (Parent) | Technical Implication |
| Physical State | White to off-white powder | White powder | Similar handling requirements.[1] |
| Solubility (Water) | High (>50 mg/mL est.) | Sparingly soluble (31 mg/mL) | N-oxide increases polarity significantly.[1] |
| LogP (Octanol/Water) | ~0.5 - 1.1 (Predicted) | 1.8 | Reduced lipophilicity; faster elution in RP-HPLC.[1] |
| pKa (Conjugate Acid) | ~4.5 (N-O protonation) | 8.2 (Tertiary Amine) | Neutral at pH 7.4; does not protonate in mobile phases > pH 5. |
| H-Bond Acceptors | 5 | 4 | The N-oxide oxygen is a strong H-bond acceptor.[1] |
| Melting Point | Decomposes >150°C | 126-127°C | N-oxides are thermally labile (Cope elimination risk).[1] |
Solubility & Stability Insights
-
Polarity Shift: The N-oxide bond is highly polar (dipole moment ~4.4 D), making the compound significantly more water-soluble than the parent amine.[1]
-
Thermal Instability: Unlike the stable salt forms of Galantamine (e.g., HBr), the N-oxide free base is susceptible to Cope elimination upon heating, reverting to a hydroxylamine or degrading into olefinic species.[1] Analytical drying steps must be performed <40°C under vacuum.
Synthesis and Isolation Protocol
For analytical standard generation, Epi-galanthamine N-Oxide is synthesized via the direct oxidation of Epi-galanthamine.[1] This protocol ensures high stereochemical retention at C6.[1]
Reagents & Materials[1][3][7][10]
-
Oxidant: m-Chloroperoxybenzoic acid (mCPBA, 77% max).[1]
-
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).[1]
-
Quenching: 10% Sodium Sulfite (
) solution.
Step-by-Step Methodology
-
Dissolution: Dissolve 100 mg (0.35 mmol) of Epi-galanthamine in 5 mL of anhydrous DCM under an inert nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Oxidation: Add mCPBA (1.1 equivalents, ~67 mg) portion-wise over 10 minutes. The stoichiometry is critical to prevent over-oxidation or ring opening.
-
Reaction Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor via TLC (Mobile Phase: CHCl3:MeOH:NH4OH 90:9:1). The N-oxide will appear as a spot with significantly lower Rf (more polar) than the starting material.[1]
-
Work-up:
-
Dilute with 10 mL DCM.
-
Wash twice with 10%
to quench excess peroxide. -
Wash with saturated
to remove benzoic acid byproducts.[1]
-
-
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo at <35°C . -
Purification: If necessary, purify via flash column chromatography using a gradient of 5-10% Methanol in DCM.
Analytical Characterization
Accurate detection of Epi-galanthamine N-Oxide requires distinguishing it from its diastereomer (Galantamine N-oxide) and the parent amines.[1]
Mass Spectrometry (LC-MS/MS)[1]
-
Ionization: ESI Positive Mode.
-
Precursor Ion: [M+H]⁺ = m/z 304.15.[1]
-
Fragmentation Pattern:
NMR Spectroscopy (Diagnostic Signals)
The N-oxidation induces a significant deshielding effect on the protons adjacent to the nitrogen.[1]
| Proton Environment | Galantamine (ppm) | Epi-galanthamine N-Oxide (ppm) | Shift (Δ) |
| N-Methyl ( | ~2.40 (s) | ~3.10 - 3.40 (s) | +0.7 to +1.0 ppm (Downfield) |
| H-4a (Bridgehead) | ~4.10 | ~4.50 - 4.70 | Deshielded by N-oxide dipole |
| C6-H (Methine) | ~4.60 (Multiplet) | ~4.60 (Broad) | Configuration dependent (coupling constants differ from Galantamine) |
Chromatographic Separation Strategy (HPLC)
Due to its high polarity, Epi-galanthamine N-Oxide elutes early in Reverse Phase (RP) systems.[1]
Caption: Predicted elution profile on a standard C18 column. N-oxides elute significantly earlier than parent amines.[1]
References
-
KM Pharma Solution. (n.d.).[1] Epi-Galanthamine N-Oxide Reference Standard. Retrieved January 28, 2026, from [Link][1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11748698, Galanthamine N-Oxide. Retrieved January 28, 2026, from [Link]
-
Marco, L., et al. (2001).[1] Stereocontrolled synthesis of (-)-galanthamine. Journal of Organic Chemistry. Retrieved from [Link]
-
SynZeal Research. (n.d.).[1] Galantamine Impurity Standards. Retrieved January 28, 2026, from [Link][1]
